molecular formula C13H16O3 B14835073 3-(Cyclohexyloxy)-5-hydroxybenzaldehyde

3-(Cyclohexyloxy)-5-hydroxybenzaldehyde

Cat. No.: B14835073
M. Wt: 220.26 g/mol
InChI Key: MLGQYTZJDWRMDL-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-5-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxy group at the 5-position and a cyclohexyloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-5-hydroxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the cyclohexyloxy group at the 3-position. This can be achieved using cyclohexanol and an appropriate catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and cyclohexyloxy groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(Cyclohexyloxy)-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-5-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing biological processes. The cyclohexyloxy group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexyloxy)-4-hydroxybenzaldehyde
  • 3-(Cyclohexyloxy)-5-methoxybenzaldehyde
  • 3-(Cyclohexyloxy)-5-aminobenzaldehyde

Uniqueness

3-(Cyclohexyloxy)-5-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxy and cyclohexyloxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-cyclohexyloxy-5-hydroxybenzaldehyde

InChI

InChI=1S/C13H16O3/c14-9-10-6-11(15)8-13(7-10)16-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2

InChI Key

MLGQYTZJDWRMDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=CC(=C2)O)C=O

Origin of Product

United States

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